4-Thiazolidinone, 3,3'-(1,2-ethanediyl)bis(2-imino-
Description
4-Thiazolidinone, 3,3'-(1,2-ethanediyl)bis(2-imino-) (hereafter referred to as the target compound) is a bis-thiazolidinone derivative characterized by a central ethanediyl (-CH2-CH2-) bridge connecting two 4-thiazolidinone moieties. This structural motif is frequently explored in medicinal chemistry due to the pharmacological versatility of thiazolidinones, which are known for antimicrobial, anticancer, and anti-inflammatory activities .
The target compound is synthesized via condensation of Schiff bases (e.g., 4,4'-(ethane-1,2-diyl)dianiline) with thioglycolic acid under reflux conditions, yielding products with high purity (e.g., 90% yield) and distinct melting points (127–129°C) . Its infrared (IR) spectrum exhibits characteristic peaks for C=N (1373 cm⁻¹) and C-S (756 cm⁻¹) bonds, confirming the thiazolidinone core .
Properties
CAS No. |
61531-76-8 |
|---|---|
Molecular Formula |
C8H10N4O2S2 |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
2-imino-3-[2-(2-imino-4-oxo-1,3-thiazolidin-3-yl)ethyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C8H10N4O2S2/c9-7-11(5(13)3-15-7)1-2-12-6(14)4-16-8(12)10/h9-10H,1-4H2 |
InChI Key |
UAWVUERZHKTHCV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=N)S1)CCN2C(=O)CSC2=N |
Origin of Product |
United States |
Preparation Methods
Synthesis via Dithiocarbamate Intermediates
- Primary amines react with carbon disulfide in the presence of a base to form dithiocarbamates.
- These intermediates then react with haloalkanoic acids (e.g., chloroacetic acid) in the presence of sodium bicarbonate to yield substituted 2-thiono-4-thiazolidinones.
- For the bis-thiazolidinone, ethylenediamine or ethylene derivatives serve as the linking moiety, reacting with two equivalents of the dithiocarbamate intermediate to form the bis compound.
Thiourea and Sodium Salt of Monochloroacetic Acid Method
- Thiourea reacts with the sodium salt of monochloroacetic acid to form 2-imino-4-thiazolidinones.
- For the bis derivative, a diamine such as ethylenediamine is used to link two thiazolidinone units.
- This method is efficient for introducing the 2-imino group and forming the heterocyclic ring in a controlled manner.
Schiff Base Condensation Followed by Cyclization
- Schiff bases are formed by condensation of amines with aldehydes or ketones.
- These imines then react with mercaptoacetic acid or thiolactic acid to cyclize into 4-thiazolidinones.
- Microwave-assisted synthesis has been reported to enhance reaction rates and yields compared to conventional heating.
- This approach is adaptable for synthesizing bis-thiazolidinones by using diamine linkers and appropriate aldehydes.
Hydrazide and Thiocyanate Route
- Hydrazides or acetamides react with alkyl isothiocyanates or thiocyanates.
- Subsequent treatment with ethyl bromoacetate and sodium acetate leads to cyclization forming 4-thiazolidinones.
- This method can be modified to prepare bis-thiazolidinones by using bifunctional hydrazides or diamines.
Comparative Data Table of Preparation Methods
| Method | Key Reactants | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Dithiocarbamate + Haloalkanoic Acid | Primary amine, CS2, haloalkanoic acid | Base (NaHCO3), reflux or room temp | High regioselectivity, good yields | Requires careful control of base and temperature |
| Thiourea + Sodium Monochloroacetate | Thiourea, sodium salt of monochloroacetic acid | Reflux in ethanol or aqueous medium | Direct 2-imino substitution, simple | Limited to certain amines |
| Schiff Base + Mercaptoacetic Acid | Amine, aldehyde/ketone, mercaptoacetic acid | Conventional or microwave heating | Microwave improves yield and time | Schiff base formation step needed |
| Hydrazide + Alkyl Isothiocyanate | Hydrazide, alkyl isothiocyanate, ethyl bromoacetate | Methanol, sodium acetate, reflux | Versatile for substituted derivatives | Multi-step, longer reaction times |
Research Findings and Optimization
- Microwave-assisted synthesis significantly enhances the reaction rate and yield of 4-thiazolidinone derivatives compared to conventional heating, as demonstrated in multiple studies.
- The use of diamines such as ethylenediamine allows for the efficient formation of bis-thiazolidinone compounds by linking two thiazolidinone rings through the ethane-1,2-diyl bridge.
- Stereoselectivity and regioselectivity are important considerations; some derivatives show selective formation of isomers depending on reaction conditions and substituents.
- The carbonyl group in 4-thiazolidinone is generally unreactive, but can be converted to 4-thione derivatives using Lawesson’s reagent, which may be relevant for further functionalization.
- Computational and molecular dynamics studies on related bis-thiazolidinones have provided insights into conformational preferences and biological activity correlations, which indirectly inform synthetic strategy optimization.
Chemical Reactions Analysis
Types of Reactions: 4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-imino-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Anti-inflammatory Applications
3,3'-(1,2-ethanediyl)bis[2-(4-methoxyphenyl)-thiazolidin-4-one]
Within the series of chiral 3,3'-(1,2-ethanediyl)bis[2-arylthiazolidin-4-ones], the 3,4-dimethoxyphenyl substituted derivative showed superior in vivo properties and a good safety profile in primary anti-inflammatory screening . A lead compound was modified by eliminating the 3-methoxy group while retaining the 4-methoxy group on the aryl rings at the 2 and 2' stereogenic carbons .
Vigorita et al. performed conformational studies and in situ molecular dynamics on previously synthesized 3,3′-(1,2-ethanediyl)-bis[2-(3,4-dimethoxyphenyl)-4-thiazolidinones to understand better the binding mode of these forms to the active center of the enzymes . It was found that the SS enantiomer exhibited the highest binding affinity score with interaction energy of −47.15 kcal/mol, while the RR enantiomer showed low affinity for both COX isoforms . The meso form RS, although able to interact with both enzymes, showed higher affinity for COX-2 with interaction energy −46.88 kcal/mol .
Antifungal and Antimicrobial Applications
2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and their 5-arylidene derivatives have been synthesized and tested for fungicidal activity .
Other potential applications
Thiazolidinones have a broad spectrum of biological activities, such as antimycobacterial, anticonvulsant, anti-edematous, antidiarrheal, anti-HIV, anti-platelet-activating factor, antidiabetic, antihistaminic, analgesic, antimicrobial, and antidepressant .
Mechanism of Action
The mechanism of action of 4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-imino-) involves its interaction with various molecular targets. For instance, it can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . The compound’s ability to interact with these enzymes makes it a potential candidate for anti-inflammatory drugs. Additionally, its interaction with DNA and proteins can lead to anticancer effects by inhibiting cell proliferation and inducing apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The target compound belongs to a broader class of bis-thiazolidinones with varying linkers and substituents. Key structural analogues include:
Key Observations:
- Substituent Effects: The 3,4-dimethoxyphenyl analogue () exhibits COX/LOX inhibitory activity due to electron-donating methoxy groups, which enhance π-π stacking with enzyme active sites . In contrast, the target compound lacks such substituents, suggesting divergent biological applications.
- Spirocyclic vs. Linear Frameworks: Spirocyclic derivatives (e.g., 3a) show lower yields (63%) compared to the target compound (90%), likely due to steric challenges during cyclization .
Physicochemical Properties
- Melting Points: The target compound (127–129°C) has a lower melting point than sebacoyl-based derivatives (147–149°C), reflecting differences in molecular symmetry and intermolecular hydrogen bonding .
- Spectral Signatures: All compounds exhibit C=O (1689–1690 cm⁻¹) and C=N (1373 cm⁻¹) peaks in IR, but the dimethoxyphenyl analogue shows additional aromatic C-H stretching (3062 cm⁻¹) .
Biological Activity
4-Thiazolidinone, 3,3'-(1,2-ethanediyl)bis(2-imino-) is a heterocyclic compound known for its diverse biological activities. This compound is characterized by its thiazolidinone ring structure and has been investigated for various pharmacological properties, including antimicrobial, antiviral, and anticancer activities. Its molecular formula is C8H10N4O2S2, with a molecular weight of 258.32 g/mol .
Biological Activities
1. Antimicrobial Activity
Research has demonstrated that derivatives of 4-thiazolidinones exhibit significant antimicrobial properties. For instance, studies on synthesized thiazolidinone derivatives have shown promising in vitro activity against various bacterial strains, including Mycobacterium tuberculosis . In one study, specific derivatives displayed over 90% inhibition against M. bovis BCG and M. tuberculosis H37Ra at concentrations as low as 6.25 µg/mL .
2. Anticancer Properties
The anticancer potential of 4-thiazolidinone compounds has been extensively studied. These compounds are known to inhibit cell proliferation and induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes . In particular, the compound has shown efficacy in inhibiting COX-2, which plays a critical role in tumorigenesis and inflammation .
3. Anti-inflammatory Effects
The anti-inflammatory activity of 4-thiazolidinone derivatives is attributed to their ability to inhibit COX and lipoxygenase (LOX) enzymes. A recent study highlighted that certain derivatives exhibited a selectivity index for COX-2 inhibition significantly higher than traditional anti-inflammatory drugs . This selectivity suggests potential therapeutic applications in treating inflammatory diseases.
The biological activity of 4-thiazolidinone compounds is largely linked to their structural features that allow interaction with various molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of COX-1 and COX-2 enzymes, which are involved in the inflammatory response .
- Cellular Pathways : It modulates signaling pathways related to cell survival and apoptosis, particularly in cancer cells .
- Antimicrobial Mechanisms : The exact mechanisms by which these compounds exert antimicrobial effects are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Structure-Activity Relationship (SAR)
The structural variations in thiazolidinones significantly influence their biological activity. For example:
| Compound | Activity | IC50 Values |
|---|---|---|
| 4-Thiazolidinone Derivative A | COX-2 Inhibitor | 0.3 nM |
| 4-Thiazolidinone Derivative B | LOX Inhibitor | 127 nM |
| 4-Thiazolidinone Derivative C | Antimicrobial (M. tuberculosis) | 6.25 µg/mL |
The presence of specific functional groups and the overall molecular geometry play crucial roles in enhancing the potency and selectivity of these compounds against target enzymes and pathogens .
Case Studies
Several case studies have highlighted the therapeutic potential of 4-thiazolidinone derivatives:
- Anticancer Study : A recent investigation focused on a series of thiazolidinone derivatives that were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that certain compounds exhibited significant anti-proliferative effects with IC50 values in the low micromolar range .
- Antimicrobial Efficacy : Another study synthesized novel thiazolidinone hybrids with enhanced antibacterial properties against resistant strains of bacteria. The findings suggested that modifications to the thiazolidinone scaffold could lead to improved efficacy against drug-resistant pathogens .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for synthesizing 4-thiazolidinone derivatives with ethanediyl linkers?
- Methodological Answer :
- Condensation reactions are widely used, employing aldehydes (e.g., 4-benzyloxy-3-methoxybenzaldehyde) and thiosemicarbazide derivatives in ethanol under reflux conditions. Piperidine is often added as a catalyst .
- Characterization : Yields typically range from 34% to 74%, with melting points varying between 139.5–140°C (for intermediates) and 243–246°C (for final products). Analytical techniques include H/C NMR and elemental analysis to confirm purity and structural integrity .
Q. How are 4-thiazolidinone derivatives structurally characterized in academic research?
- Methodological Answer :
- Spectroscopic Techniques :
- NMR : Chemical shifts in H NMR (e.g., aromatic protons at δ 6.8–7.8 ppm) and C NMR (e.g., carbonyl carbons at δ 165–175 ppm) are critical for confirming imino and thiazolidinone moieties .
- IR Spectroscopy : Stretching vibrations for C=O (1650–1750 cm) and N–H (3200–3400 cm) bonds validate the core structure .
- X-ray Crystallography : Used to resolve intramolecular H-bonding interactions (e.g., between N–H and S=O groups), which influence stability and reactivity .
Advanced Research Questions
Q. How can researchers design 4-thiazolidinone derivatives to target specific cancer biomarkers?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Substituent Optimization : Electron-withdrawing groups (e.g., nitro or chloro) at the 5-position enhance anticancer activity by increasing electrophilicity and target binding .
- Hybridization : Conjugation with cyclopropyl or pyrrolizine moieties improves selectivity for kinases (e.g., CDK1/GSK3β) and reduces off-target effects .
- Computational Tools : Molecular docking (e.g., GOLD software) predicts interactions with cancer biomarkers like thymidine phosphorylase or α-glucosidase. For example, thiazolidinone-cyclopropyl hybrids show high binding affinity (docking scores: −9.2 to −11.3 kcal/mol) .
Q. What strategies mitigate aggregation-related false positives in bioassays for 4-thiazolidinone derivatives?
- Methodological Answer :
- Experimental Controls :
- Detergent Addition : Non-ionic detergents (e.g., Triton X-100) at 0.01% reduce nonspecific aggregation in enzyme inhibition assays .
- Concentration-Dependent Studies : Validate dose-response curves; genuine inhibitors show IC values consistent across varying protein concentrations .
- Orthogonal Assays : Confirm activity using fluorescence polarization or surface plasmon resonance (SPR) to rule out artifacts .
Q. How do computational and experimental data align in predicting the physicochemical properties of 4-thiazolidinones?
- Methodological Answer :
- Acid-Base Behavior : Computational models (e.g., pKa prediction via MarvinSketch) correlate with experimental UV-Vis titration data. Deprotonation at N3 (pKa ~8.5) affects solubility and membrane permeability .
- Solubility Optimization : LogP calculations (e.g., using ChemAxon) guide the introduction of polar groups (e.g., morpholine or sulfonamide) to improve aqueous solubility without compromising bioavailability .
Data Contradiction Analysis
Q. Why do 4-thiazolidinone derivatives exhibit conflicting biological activities across studies?
- Methodological Answer :
- Structural Variability : Minor substituent changes (e.g., 2-imino vs. 2-oxo groups) drastically alter target specificity. For example, 2-imino derivatives show anti-inflammatory activity (IC: 12–18 μM), while 2-oxo analogs are more potent against α-glucosidase (IC: 8–10 μM) .
- Assay Conditions : Differences in solvent systems (DMSO vs. ethanol) or cell lines (e.g., HeLa vs. MCF-7) can lead to discrepancies. Standardized protocols (e.g., NIH/NCATS guidelines) are recommended for cross-study comparability .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
